Product packaging for Indolin-1-yl(o-tolyl)methanone(Cat. No.:CAS No. 315248-40-9)

Indolin-1-yl(o-tolyl)methanone

Cat. No.: B398494
CAS No.: 315248-40-9
M. Wt: 237.3g/mol
InChI Key: IIRMAUHQDXLCPP-UHFFFAOYSA-N
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Description

Indolin-1-yl(o-tolyl)methanone is a chemical compound built around the indolinone scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. Derivatives of indolinone are extensively studied for their diverse biological activities, particularly in anticancer drug development . Several indolin-2-one based compounds are known to function as kinase inhibitors, targeting key enzymes involved in cancer cell proliferation and tumor angiogenesis . For instance, the well-known anticancer drug sunitinib is an indolinone derivative that inhibits multiple tyrosine kinases . Research into novel indolinone compounds continues to be a promising area for developing new therapeutic agents. The core indole structure, which is part of the indolinone scaffold, is found in numerous bioactive molecules and is known for its wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, and antioxidant activities . The specific substitution pattern on the indolinone core, such as the o-tolyl methanone group in this compound, can be strategically designed to influence its mechanism of action, bioavailability, and interaction with biological targets. This makes it a valuable intermediate for synthesizing novel compounds and probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B398494 Indolin-1-yl(o-tolyl)methanone CAS No. 315248-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-6-2-4-8-14(12)16(18)17-11-10-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRMAUHQDXLCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220289
Record name (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315248-40-9
Record name (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315248-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of 1H and 13C NMR spectra, along with two-dimensional techniques, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For comparative purposes, spectral data for the closely related compound, Indolin-1-yl(phenyl)methanone, is often utilized to predict and interpret the spectra of its derivatives. rsc.org The primary differences for Indolin-1-yl(o-tolyl)methanone would arise in the aromatic region of the spectra, with the addition of a methyl group on the tolyl ring.

The 1H NMR spectrum provides information on the number, environment, and neighboring protons for each unique hydrogen atom in the molecule. In this compound, the spectrum is expected to show distinct signals for the indoline (B122111) moiety and the o-tolyl group.

The indoline protons typically appear as triplets for the two methylene (B1212753) groups (-CH2-CH2-). The aromatic protons of the indoline ring and the o-tolyl ring would appear in the downfield region (typically δ 7.0–8.2 ppm). A key feature for the o-tolyl derivative is a singlet in the aliphatic region (around δ 2.3-2.5 ppm) corresponding to the methyl (-CH3) group protons. The complex splitting patterns in the aromatic region are due to the spin-spin coupling between adjacent protons.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ ppm)MultiplicityNotes
Indoline CH₂ (C3)~3.1-3.2TripletAdjacent to other CH₂ group.
Indoline CH₂ (C2)~4.0-4.2TripletAdjacent to Nitrogen and CH₂ group. Deshielded by N.
o-Tolyl CH₃~2.4SingletCharacteristic signal for the tolyl methyl group.
Aromatic Protons~7.0-7.8MultipletComplex signals from the four protons on the tolyl ring and the four protons on the indoline benzene (B151609) ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would be characterized by signals for the carbonyl carbon, the aromatic carbons, the aliphatic indoline carbons, and the tolyl methyl carbon.

The carbonyl (C=O) carbon is highly deshielded and appears significantly downfield (typically δ 168-172 ppm). The aromatic carbons appear in the δ 115–145 ppm range. The two aliphatic carbons of the indoline ring would be found upfield (δ 28-53 ppm), as would the methyl carbon of the tolyl group (around δ 20-22 ppm).

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ ppm)Notes
Carbonyl (C=O)~170Most downfield signal due to electronegative oxygen.
Aromatic C (Quaternary)~130-145Includes carbons attached to other groups (e.g., C-N, C-C=O).
Aromatic CH~117-132Signals for protonated aromatic carbons.
Indoline CH₂ (C2)~52Carbon adjacent to nitrogen is more deshielded.
Indoline CH₂ (C3)~29Standard aliphatic carbon signal.
o-Tolyl CH₃~21Upfield signal characteristic of a methyl group.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is used to definitively assign which proton signal corresponds to which carbon signal. For example, the HSQC spectrum would show a correlation peak between the methyl proton signal (~δ 2.4 ppm) and the methyl carbon signal (~δ 21 ppm). columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.eduresearchgate.net HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound include:

A correlation between the methyl protons and the carbonyl carbon, confirming the o-tolyl group's connection to the carbonyl.

Correlations between the indoline C2 protons and the carbonyl carbon, confirming the amide linkage.

Correlations between the methyl protons and the aromatic carbons of the tolyl ring, confirming its position. polyu.edu.hk

Carbon Nuclear Magnetic Resonance (13C NMR) Data Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. uio.no

The FT-IR spectrum of this compound is dominated by a very strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. This peak is typically found in the range of 1640-1680 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and the C-N stretching of the amide.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibration Type
Aromatic C-H~3050-3100Medium-WeakStretch
Aliphatic C-H~2850-2970MediumStretch
Amide C=O~1650-1670StrongStretch
Aromatic C=C~1580-1600, ~1450-1490Medium-StrongStretch
C-N~1350-1400MediumStretch

Data is inferred from spectra of similar N-acylindolines. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. beilstein-journals.org For this compound (molecular formula: C₁₆H₁₅NO), the calculated exact mass serves as a definitive confirmation of its identity. chemshuttle.com

Molecular Formula: C₁₆H₁₅NO

Calculated Monoisotopic Mass: 237.1154 g/mol

Expected HRMS (ESI-TOF) [M+H]⁺: 238.1226

An experimental HRMS value that matches the calculated value to within a few parts per million (ppm) confirms the elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information, for example, by showing the loss of the tolyl group or the carbonyl group.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. uhu-ciqso.es This method requires a suitable single crystal of the compound. uhu-ciqso.es The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles within the molecule. researchgate.net

As of this writing, a published single-crystal X-ray structure for this compound has not been identified in the surveyed literature. If a crystal were analyzed, SC-XRD would provide definitive proof of the molecular connectivity and reveal details about its conformation, such as the dihedral angle between the indoline and o-tolyl ring systems. It would also elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing arrangement. mdpi.comresearchgate.net

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Properties

Optimized Geometry and Conformational Landscape

No published studies detailing the optimized geometry or conformational landscape of Indolin-1-yl(o-tolyl)methanone using DFT methods were found.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO energies)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

There are no available MEP maps or associated analyses for this compound to describe its charge distribution and reactive sites.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugation and Stability

NBO analysis, which would provide insights into hyperconjugative interactions and the electronic stability of this compound, has not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

No TD-DFT studies have been published that would allow for the analysis of the electronic excitations and the prediction of the UV-Vis spectra for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Non-Covalent Interactions

QTAIM analysis, which would characterize the nature of the chemical bonds and non-covalent interactions within this compound, is not present in the available literature.

Hirshfeld Surface Analysis for Intermolecular Packing and Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This analytical technique, crucial for understanding the intermolecular interactions that govern the packing of molecules in a crystalline solid, appears not to have been applied to this particular compound in published research.

Hirshfeld surface analysis is a powerful computational method that partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This partitioning allows for the visualization and quantification of intermolecular contacts.

Typically, a Hirshfeld surface analysis would involve:

Mapping of d_norm: This property, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, is mapped onto the Hirshfeld surface. Red spots on the d_norm map indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal by plotting d_e against d_i. The distribution and shape of the points on this plot provide a quantitative summary of the types and relative significance of different intermolecular interactions. For instance, sharp spikes often denote hydrogen bonds, while more diffuse regions can represent van der Waals interactions.

Enrichment Ratios: This value compares the proportion of actual contacts between different atomic pairs in the crystal with the proportion that would be expected to occur by chance. An enrichment ratio greater than one suggests a favored interaction.

Without a published crystal structure (in the form of a Crystallographic Information File, or CIF), it is not possible to perform a Hirshfeld surface analysis for this compound. Such an analysis would provide valuable insights into how the indoline (B122111), tolyl, and methanone (B1245722) moieties engage in intermolecular interactions, such as C-H···O, C-H···π, and π···π stacking interactions, which would be instrumental in understanding its solid-state properties.

The following tables are representative of the types of data that would be generated from a Hirshfeld surface analysis, but are presented here as a template for what such an analysis would reveal, as no specific data for the title compound is available.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound

Interaction TypePercentage Contribution (%)
H···HData not available
C···H/H···CData not available
O···H/H···OData not available
N···H/H···NData not available
C···CData not available
OtherData not available

Table 2: Hypothetical Enrichment Ratios of Intermolecular Contacts for this compound

Contact PairEnrichment Ratio
C/CData not available
C/HData not available
C/NData not available
C/OData not available
H/HData not available
H/NData not available
H/OData not available

Should crystallographic data for this compound become available in the future, a detailed Hirshfeld surface analysis would be a valuable endeavor to fully characterize its solid-state behavior and intermolecular interaction landscape.

Advanced Reaction Mechanism Studies and Mechanistic Pathways

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

The N-acyl group on the indoline (B122111) ring can function as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of specific positions that would otherwise be unreactive. rsc.org Mechanistic studies on analogous systems, particularly those involving rhodium and palladium, have shed light on these processes. rsc.orgnih.gov

A notable example is the Rh(III)-catalyzed C-2 alkylation of N-pyrrolidinylindolecarboxamide, a close structural analog, with β-nitrostyrenes. researchgate.net This reaction provides insight into a potential pathway for Indolin-1-yl(o-tolyl)methanone. The proposed catalytic cycle begins with the coordination of the rhodium catalyst to the amide directing group, followed by a chelation-assisted C-H activation at the C-2 position of the indole (B1671886) ring to form a five-membered rhodacycle intermediate. researchgate.net This intermediate then coordinates with the β-nitrostyrene. Subsequent migratory insertion of the olefin into the Rh-C bond and protonolysis releases the C-2 alkylated product and regenerates the active Rh(III) catalyst, allowing the cycle to continue. researchgate.net The use of a silver salt, such as AgSbF₆, is crucial for abstracting a chloride ligand from the dimeric rhodium precursor, [Cp*RhCl₂]₂, to generate the catalytically active cationic species. researchgate.net

Detailed findings from the study on the alkylation of an N-acyl indole with various nitrostyrenes highlight the scope and electronic effects of the reaction, which are summarized in the table below.

Entryβ-Nitrostyrene Substituent (Ar)ProductYield (%)
1Phenyl(2-(2-nitro-1-phenylethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone80
2p-Tolyl(2-(2-nitro-1-(p-tolyl)ethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone69
3o-Tolyl(2-(2-nitro-1-(o-tolyl)ethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone54
44-Methoxyphenyl(2-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone78
54-Fluorophenyl(2-(1-(4-fluorophenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone68
Data sourced from a study on Rh(III)-catalyzed C-2 alkylation of N-pyrrolidinylindolecarboxamide. researchgate.net

Investigation of Radical-Based Functionalization Mechanisms

Radical-mediated pathways offer an alternative strategy for the functionalization of the indoline scaffold. While transition metals often dominate, biocatalysis and photoredox catalysis have emerged as powerful tools for generating and controlling radical intermediates. chemrxiv.orgnih.gov

Recent studies on the C(sp³)–H functionalization of N-substituted indolines using engineered cytochrome P450 enzymes (CYP119) have provided direct evidence for a radical-mediated mechanism. chemrxiv.org In these systems, an iron-heme cofactor catalyzes carbene transfer from a diazo compound. chemrxiv.org Experimental and computational evidence supports a pathway involving a radical intermediate rather than a direct C-H insertion. The proposed mechanism suggests that the enzyme's iron-carbene species abstracts a hydrogen atom from the C-H bond of the indoline substrate, generating a substrate radical and a metallo-radical intermediate. This is followed by a rapid radical rebound step to form the new carbon-carbon bond. chemrxiv.org This work provides foundational insights into how the C-H bonds on the heterocyclic ring of an N-acyl indoline, such as this compound, could be targeted through radical-based strategies. chemrxiv.org

Mechanistic Insights into Chemoselective Transformations

Chemoselectivity, the ability to selectively functionalize one site in a molecule with multiple reactive centers, is a significant challenge in synthesis. For indole derivatives, competition between N-H and C-H functionalization is a classic problem. Mechanistic studies have revealed that catalysts and reaction conditions can be tuned to favor one pathway over another.

A compelling example is the indium(III)-catalyzed regiodivergent alkylation of 2,3-disubstituted indoles with p-quinone methides (p-QMs). acs.org This system demonstrates that the reaction outcome can be precisely controlled by the choice of solvent. When the reaction is conducted in toluene, selective 1,6-hydroarylation occurs, leading to C6-alkylation of the indole ring. Conversely, switching the solvent to tetrahydrofuran (B95107) (THF) completely shifts the selectivity to favor N1-alkylation. acs.org

Mechanistic investigations suggest that the Lewis acidic In(OTf)₃ catalyst activates the p-QM. In a non-polar solvent like toluene, the indole acts as a carbon-based nucleophile, attacking the activated p-QM at the C6 position in a Friedel-Crafts-type reaction. In the more polar and coordinating solvent THF, the solvent molecules are thought to modulate the interaction between the catalyst and the substrates, favoring the deprotonation of the indole N-H and subsequent N-alkylation. acs.org This solvent-mediated control offers a powerful strategy for achieving chemoselective transformations on scaffolds related to this compound.

The table below illustrates the dramatic effect of the solvent on the reaction's regioselectivity.

Substrate (Indole)SolventProduct TypeYield (%)
2,3-dimethylindoleTolueneC6-Alkylation88
2,3-dimethylindoleTHFN1-Alkylation78
2-ethyl-3-methylindoleTolueneC6-Alkylation84
2-ethyl-3-methylindoleTHFN1-Alkylation75
5-methoxy-2,3-dimethylindoleTolueneC6-Alkylation87
5-methoxy-2,3-dimethylindoleTHFN1-Alkylation-
Data adapted from a study on solvent-mediated tunable regiodivergent alkylations of indoles. acs.org

Research Applications in Organic Synthesis and Material Science

Strategic Utility as a Heterocyclic Building Block in Complex Chemical Synthesis

Indolin-1-yl(o-tolyl)methanone is recognized as a valuable heterocyclic building block in organic synthesis. thieme.de The indoline (B122111) framework is a common motif in a vast array of complex molecules, including alkaloids and pharmaceuticals. rsc.orgwiley.com Synthetic strategies often leverage such building blocks to construct intricate molecular architectures efficiently. wiley.comnumberanalytics.com The presence of the o-tolyl group introduces specific steric hindrance and electronic characteristics that can be exploited to control the regioselectivity and stereoselectivity of subsequent chemical transformations.

The utility of the indoline scaffold is frequently demonstrated in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnumberanalytics.com These reactions enable the straightforward linkage of the indoline core to other molecular fragments, facilitating the assembly of complex target molecules. organic-chemistry.org The reactivity of the N-acyl group and the potential for functionalization on both the indoline and o-tolyl rings make this compound a strategic starting material for synthesizing elaborate compounds. nih.gov For instance, related strategies have been used in the total synthesis of natural products like minfiensine, where the construction of the indoline nucleus is a key step. rsc.orgwiley.com

Derivatization and Structural Modification for Novel Analogues

The core structure of this compound offers multiple sites for derivatization, enabling the synthesis of novel analogues with tailored properties. mdpi.comacs.org Structural modifications can be performed on the indoline ring system, the N-acyl linkage, or the o-tolyl group. This versatility allows chemists to systematically alter the compound's steric and electronic profile to explore structure-activity relationships or tune its material properties. nih.govnih.gov

Common derivatization strategies for the indoline scaffold include:

Substitution on the Benzene (B151609) Ring: The aromatic portion of the indoline can undergo electrophilic substitution reactions to introduce a variety of functional groups (e.g., nitro, halogen, alkyl groups). These groups can then serve as handles for further transformations. mdpi.com

Modification at the C2 and C3 Positions: The five-membered ring of the indoline can be functionalized, for instance, through the synthesis of spirocyclic indolines or by introducing substituents at the C2 or C3 positions, leading to complex polycyclic systems. researchgate.netacs.orgsci-hub.se

Variation of the Acyl Group: The o-tolyl group can be replaced with other aryl or alkyl substituents to modulate the electronic and steric environment around the amide bond. mdpi.com

Functionalization of the o-Tolyl Ring: The methyl group on the tolyl ring or its aromatic positions can be modified to introduce additional functionality.

A derivative, (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone, highlights how complex functional groups like aminothiazoles can be appended to the indoline core, demonstrating the scaffold's capacity to support diverse and complex substitutions. matrixscientific.comnih.gov Such modifications are crucial for developing new compounds for various applications, including medicinal chemistry. nih.govnih.gov

Modification SiteType of ModificationExample of Resulting Analogue ClassPotential Synthetic Method
Indoline Benzene RingHalogenation, Nitration, AlkylationSubstituted Indolin-1-yl KetonesElectrophilic Aromatic Substitution
Indoline C2/C3 PositionsSpirocyclization, AlkylationSpiroindolines, 2,3-Disubstituted IndolinesPalladium-catalyzed Cycloadditions sci-hub.se
N-Acyl GroupReplacement of o-tolyl groupIndolin-1-yl(aryl/alkyl)methanonesAcylation with different acid chlorides
Indoline Benzene RingAttachment of heterocyclic moietiesThiazolyl-indoline derivatives matrixscientific.comMulti-step synthesis involving coupling reactions

Potential in Optoelectronic Applications, including Organic Solar Cells

Indoline derivatives have emerged as promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netbohrium.comrsc.orgrsc.org The electron-rich nature of the indoline nitrogen atom makes it an excellent electron-donating unit, a key component in the design of materials for organic electronics. mdpi.com When incorporated into a conjugated system, such as in Donor-Acceptor (D-A) architectures, the indoline moiety can facilitate efficient intramolecular charge transfer (ICT), a critical process for the function of both OLEDs and OSCs. mdpi.comescholarship.org

Research has shown that fluorescent dyes based on indoline donor units can exhibit bright luminescence. mdpi.com For example, novel D-A-D dyes using a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole (an indoline derivative) as the donor and benzochalcogenadiazoles as acceptors have been synthesized for solution-processed OLEDs. mdpi.com The choice of the acceptor unit allows for the tuning of the emission color and photophysical properties. mdpi.com

In the context of OSCs, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation and transport. mdpi.com The molecular structure of indoline derivatives can be tailored to achieve optimal HOMO/LUMO energy levels that align with those of acceptor materials like fullerene derivatives. rsc.orgmdpi.com Polymers based on bis(2-oxoindolin-3-ylidene) have been successfully employed as n-channel semiconductors in organic field-effect transistors (OFETs), demonstrating the versatility of the indoline core in conducting materials. rsc.org The planarity and potential for π-π stacking in well-designed indoline-based molecules can also lead to high charge carrier mobility, a crucial factor for device performance. rsc.org

Indoline-Based Material ClassApplicationKey Properties / FindingsReference
9-(p-tolyl)-hexahydro-1H-carbazole DyesOLEDsBright luminescence from intramolecular charge transfer (ICT). mdpi.com mdpi.com
Fluorinated Indolo[3,2-b]indole (IDID)Perovskite Solar Cells (HTM)High hole mobility due to strong π-π interactions; efficient photoluminescence quenching. rsc.org rsc.org
Bis(2-oxoindolin-3-ylidene) PolymersOFETsN-type semiconductor behavior with electron mobility up to 2.9 × 10−2 cm2 V−1 s−1. rsc.org rsc.org
Thieno[3,2-b]indole DerivativesOrganic Solar CellsAmbipolar conductivity with balanced electron and hole mobilities; narrow optical band gap. bohrium.com bohrium.com

Exploration in Chemical Library Diversification

This compound is an ideal scaffold for chemical library diversification, a key strategy in modern drug discovery and materials science. nih.govnih.gov The goal of library synthesis, particularly through diversity-oriented synthesis (DOS), is to create a large collection of structurally diverse molecules to explore a vast chemical space efficiently. nih.govacs.orgrsc.orgmdpi.com Privileged scaffolds like indoline are often chosen as starting points because their core structure is pre-validated by its presence in known bioactive molecules. researchgate.net

The structural features of this compound provide multiple vectors for diversification. By applying a range of chemical reactions to this central core, a library of unique analogues can be generated. For example, using various boronic acids in Suzuki coupling reactions at different positions (following initial functionalization) or reacting the scaffold with a diverse set of amines, aldehydes, or other building blocks can rapidly produce a large number of distinct compounds. acs.orgrsc.org

This approach allows for the systematic exploration of how different substituents and structural motifs affect a molecule's biological activity or material properties. nih.gov The resulting libraries can be subjected to high-throughput screening (HTS) to identify "hits"—compounds with desired properties—which can then be further optimized. The amenability of the indoline scaffold to a wide range of synthetic transformations makes it a powerful tool for generating molecular diversity and accelerating the discovery of new functional molecules. nih.govmdpi.com

Q & A

Q. 1.1. What are the common synthetic routes for Indolin-1-yl(o-tolyl)methanone, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via Friedel-Crafts acylation , where an indoline derivative reacts with an acyl chloride (e.g., o-tolyl acyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

  • Catalyst concentration : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete activation of the acyl chloride .
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions like over-acylation .
  • Solvent selection : Dichloromethane or toluene is preferred for solubility and stability of intermediates .

Q. 1.2. How is the molecular structure of this compound characterized?

Answer: Structural elucidation involves:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from o-tolyl) and δ 3.5–4.0 ppm (indoline N–CH₂ groups) .
    • ¹³C NMR : Carbonyl resonance at ~195 ppm confirms the ketone moiety .
  • X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and torsional strain .
  • IR spectroscopy : A strong absorption band at ~1680 cm⁻¹ (C=O stretch) .

Q. 1.3. What preliminary biological assays are used to assess its bioactivity?

Answer: Initial screening includes:

  • Antimicrobial assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. 2.1. How can reaction yields be improved in large-scale synthesis?

Answer: Optimization strategies include:

  • Continuous flow reactors : Enhance heat transfer and reduce by-products (e.g., diaryl ketones) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 80°C) .
  • Green solvents : Ethyl acetate or cyclopentyl methyl ether improves sustainability without compromising yield .

Q. 2.2. How do computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina simulates interactions with proteins (e.g., EGFR kinase). Key steps:
    • Prepare ligand (compound) and receptor (target protein) files in PDBQT format.
    • Grid box centered on the active site (coordinates adjusted via PyMOL).
    • Docking scores (ΔG) ≤ -8.0 kcal/mol suggest strong binding .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. 2.3. How to resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content in cell culture media alters compound stability .
  • Structural analogs : Subtle differences in substituents (e.g., methoxy vs. methyl groups) impact solubility and target affinity .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Q. 2.4. What advanced spectroscopic techniques validate its stereochemical configuration?

Answer:

  • VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via polarized IR spectra .
  • ROESY NMR : Identifies spatial proximity between o-tolyl protons and indoline CH₂ groups .
  • TDDFT-ECD calculations : Compares experimental and theoretical electronic circular dichroism spectra .

Table 1. Key Synthetic and Analytical Data

ParameterValue/RangeReference
Friedel-Crafts Yield65–85%
¹H NMR (δ, ppm)7.2–7.4 (o-tolyl), 3.5–4.0 (N–CH₂)
IR C=O Stretch~1680 cm⁻¹
X-ray Resolution≤0.8 Å
Docking Score (ΔG)≤-8.0 kcal/mol

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